molecular formula C23H20N4O4S B12763177 Benzenesulfonamide, 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N-(((4-methylphenyl)amino)carbonyl)- CAS No. 113849-21-1

Benzenesulfonamide, 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N-(((4-methylphenyl)amino)carbonyl)-

Cat. No.: B12763177
CAS No.: 113849-21-1
M. Wt: 448.5 g/mol
InChI Key: XWHXNHUKNUXSKN-UHFFFAOYSA-N
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Description

4-(2-Methyl-4-oxo-3(4H)-quinazolinyl)-N-(((4-methylphenyl)amino)carbonyl)benzenesulfonamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-4-oxo-3(4H)-quinazolinyl)-N-(((4-methylphenyl)amino)carbonyl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials often include quinazolinone derivatives and sulfonamide compounds. The reaction conditions may involve:

    Condensation reactions: Combining quinazolinone derivatives with sulfonamide groups.

    Catalysts: Use of acid or base catalysts to facilitate the reaction.

    Temperature and Pressure: Controlled temperature and pressure conditions to optimize yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale reactors: To handle the volume of reactants.

    Automated systems: For precise control of reaction conditions.

    Purification processes: Such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Organic solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a catalyst in organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its ability to inhibit specific enzymes.

    Cell Signaling: Potential role in modulating cell signaling pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer or bacterial infections.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Component in the synthesis of other pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-4-oxo-3(4H)-quinazolinyl)-N-(((4-methylphenyl)amino)carbonyl)benzenesulfonamide involves:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating biochemical pathways involved in disease processes.

    Effects: Inhibition of enzyme activity, disruption of cell signaling, or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar core structures but different functional groups.

    Sulfonamide derivatives: Compounds with sulfonamide groups attached to various aromatic rings.

Uniqueness

    Structural Features: The unique combination of quinazolinone and sulfonamide groups.

    Biological Activity: Distinct biological activities compared to other similar compounds.

This outline provides a comprehensive overview of the compound based on general knowledge of similar chemical structures. For more specific details, further research and experimental data would be required.

Properties

CAS No.

113849-21-1

Molecular Formula

C23H20N4O4S

Molecular Weight

448.5 g/mol

IUPAC Name

1-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]sulfonyl-3-(4-methylphenyl)urea

InChI

InChI=1S/C23H20N4O4S/c1-15-7-9-17(10-8-15)25-23(29)26-32(30,31)19-13-11-18(12-14-19)27-16(2)24-21-6-4-3-5-20(21)22(27)28/h3-14H,1-2H3,(H2,25,26,29)

InChI Key

XWHXNHUKNUXSKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C

Origin of Product

United States

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